

Allosteric Inhibition of USP1 by TNG348: A Technical Guide

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Compound of Interest		
Compound Name:	TNG348	
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Executive Summary

TNG348 is a potent, selective, and orally bioavailable allosteric inhibitor of ubiquitin-specific protease 1 (USP1). Developed by Tango Therapeutics, TNG348 was investigated for the treatment of cancers with mutations in BRCA1/2 and other homologous recombination deficiencies (HRD). The mechanism of TNG348 relies on the synthetic lethal relationship between USP1 inhibition and HRD. By inhibiting USP1, TNG348 prevents the deubiquitination of key substrates involved in DNA damage tolerance, such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). This leads to an accumulation of ubiquitinated PCNA, disruption of DNA replication and repair, and ultimately, selective cell death in cancer cells with compromised DNA repair pathways. Preclinical studies demonstrated significant synergy between TNG348 and PARP inhibitors (PARPi), even in models with acquired resistance to PARPi. However, the clinical development of TNG348 was discontinued due to observations of liver toxicity in a Phase I/II clinical trial. This guide provides a comprehensive technical overview of the preclinical data and methodologies used to characterize TNG348.

Introduction to USP1 and TNG348

Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR). In complex with its cofactor UAF1, USP1 removes ubiquitin from substrates such as PCNA and FANCD2, which are essential for translesion







synthesis (TLS) and the Fanconi anemia pathway, respectively. In cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, cells become heavily reliant on other DNA repair pathways, including those regulated by USP1. Inhibition of USP1 in these HRD-positive cells creates a synthetic lethal phenotype, leading to catastrophic DNA damage and apoptosis.

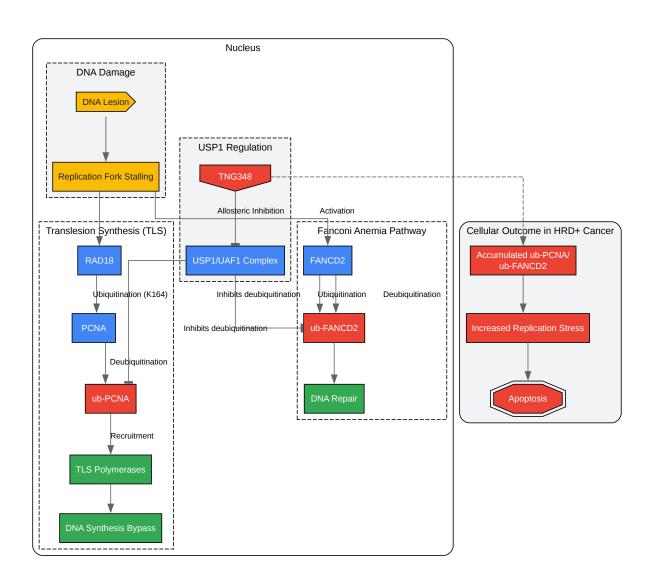
TNG348 is a small molecule designed to allosterically inhibit USP1.[1] Its mechanism of action is distinct from that of PARP inhibitors, which also exploit synthetic lethality in HRD-positive cancers.[2] This difference in mechanism provides a strong rationale for combination therapy and for overcoming resistance to PARP inhibitors.[2]

Mechanism of Action

TNG348 binds to an allosteric pocket on the USP1 enzyme, inducing a conformational change that impedes its catalytic activity.[3] This non-competitive and reversible inhibition leads to the dose-dependent accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2).[4][5] The accumulation of ub-PCNA disrupts the normal process of DNA replication and repair, particularly in HRD-positive cancer cells that are already under significant replicative stress.[6][7]

The antitumor effect of **TNG348** is primarily driven by the disruption of the translesion synthesis pathway through the accumulation of RAD18-dependent ubiquitinated PCNA.[4][7] While both **TNG348** and PARP inhibitors are effective in HRD-positive tumors, their mechanisms of resistance are distinct. For example, loss of PARP1 confers resistance to PARP inhibitors but sensitizes cells to **TNG348**.[4][7]





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Caption: TNG348 allosterically inhibits the USP1/UAF1 complex.



Quantitative Data

The preclinical characterization of **TNG348** generated a substantial amount of quantitative data, which is summarized in the tables below for clarity and ease of comparison.

Table 1: Biochemical and Cellular Potency of TNG348

Parameter	Value	Assay Conditions	Reference
Biochemical IC50 (USP1 WT)	82 nM	Ub-Rho110 assay	[3]
Biochemical IC50 (USP1 WT)	98.5 nM	Ub-Rhod-110 assay	[4]
Biochemical IC50 (USP1 V156K mutant)	>100-fold selective vs WT	Biochemical Ub- Rho110 assay	[3]
Cellular IC50 (Ub- PCNA deubiquitination)	95 nM	MDA-MB-436 cells	[3]
Cellular Viability IC50	68 nM	MDA-MB-436 cells	[3]
hERG Inhibition IC50	19.6 μΜ	N/A	[8]

Table 2: Physicochemical and ADMET Properties of TNG348



Property	Value	Species/System	Reference
Molecular Weight	604 g/mol	N/A	[8]
logD (pH 7.4)	3.2	N/A	[8]
Topological Polar Surface Area (TPSA)	112 Ų	N/A	[8]
Intrinsic Clearance (Clint,hep)	<0.9 μL/min/10^6 cells	Human	[8]
Intrinsic Clearance (Clint,hep)	<0.9 μL/min/10^6 cells	Rat	[8]
Intrinsic Clearance (Clint,hep)	1.2 μL/min/10^6 cells	Dog	[8]
Intrinsic Clearance (Clint,hep)	1.0 μL/min/10^6 cells	Cynomolgus Monkey	[8]
Permeability (Papp)	31 cm/s x 10^-6	MDCKII monolayers	[8]
Plasma Protein Binding (% unbound)	21%	Human	[8]
Plasma Protein Binding (% unbound)	30%	Rat	[8]
Plasma Protein Binding (% unbound)	21%	Dog	[8]
Plasma Protein Binding (% unbound)	20%	Cynomolgus Monkey	[8]
Oral Bioavailability (F)	74%	Rat	[8]
Oral Bioavailability (F)	100%	Dog	[8]
Oral Bioavailability (F)	67%	Cynomolgus Monkey	[8]
Half-life (t½)	3.5 h	Rat	[8]
Half-life (t½)	5.8 h	Dog	[8]



Half-life (t½)	1.4 h	Cynomolgus Monkey	[8]
Clearance (CL)	13 μL/min/kg	Rat	[8]
Clearance (CL)	11 μL/min/kg	Dog	[8]
Clearance (CL)	13.5 μL/min/kg	Cynomolgus Monkey	[8]

Experimental Protocols

Detailed methodologies were crucial for the characterization of **TNG348**. The key experimental protocols are outlined below.

Biochemical USP1 Inhibition Assay

- Objective: To determine the in vitro potency (IC50) of TNG348 against the USP1/UAF1 complex.
- Method:
 - Recombinant human USP1/UAF1 complex was used.
 - The fluorogenic substrate Ubiquitin-Rhodamine110 (Ub-Rho110) was utilized.
 - The assay was performed in a buffer system suitable for deubiquitinase activity.
 - TNG348 was serially diluted and incubated with the USP1/UAF1 complex.
 - The enzymatic reaction was initiated by the addition of Ub-Rho110.
 - The increase in fluorescence, resulting from the cleavage of Ub-Rho110 by USP1, was measured over time using a plate reader.
 - IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Ub-PCNA and Ub-FANCD2 Accumulation Assay



- Objective: To confirm the on-target activity of TNG348 in a cellular context by measuring the accumulation of ubiquitinated substrates.
- Method:
 - MDA-MB-436 (BRCA1-mutant) cells were cultured under standard conditions.
 - Cells were treated with a dose range of TNG348 for 24 hours.
 - Following treatment, cells were harvested and lysed.
 - Protein concentrations of the lysates were determined.
 - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
 - Western blotting was performed using primary antibodies specific for PCNA and FANCD2.
 - The membranes were then incubated with appropriate secondary antibodies and visualized using a chemiluminescence detection system.
 - Densitometry was used to quantify the levels of mono-ubiquitinated PCNA and FANCD2 relative to total PCNA and FANCD2, respectively.

Clonogenic Cell Viability Assay

- Objective: To assess the long-term cytotoxic effect of TNG348 on cancer cell lines.
- Method:
 - A panel of 62 breast and ovarian cancer cell lines were used.[4]
 - Cells were seeded at a low density in 6-well plates.
 - After 24 hours, cells were treated with a 10-point, three-fold serial dilution of TNG348 (top dose of 8 μM).[6]
 - The cells were incubated for 10-21 days to allow for colony formation.

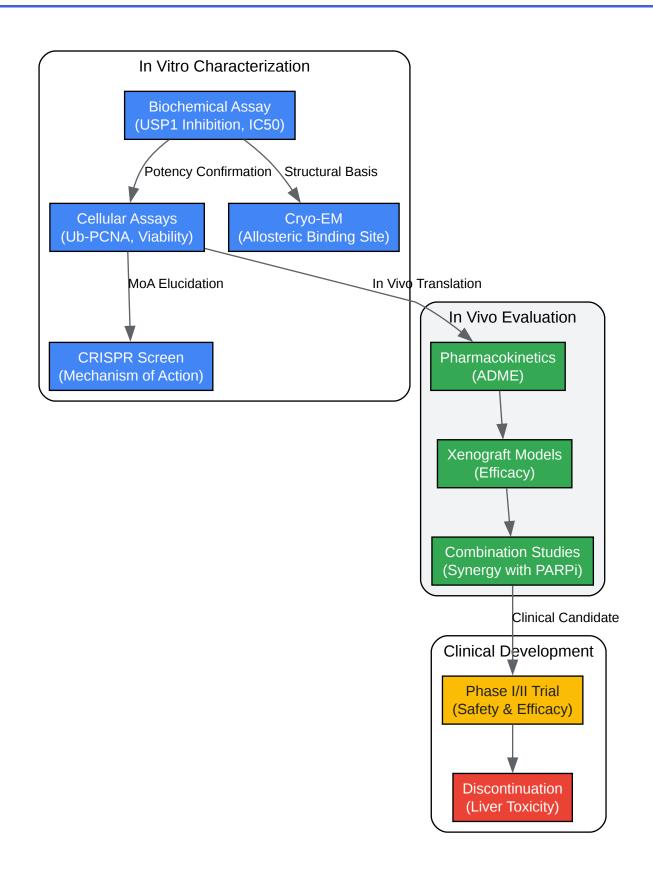


- Colonies were fixed and stained with crystal violet.
- The number of colonies was counted, and the surviving fraction was calculated relative to vehicle-treated controls.
- Dose-response curves were generated to determine the IC50 values.

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of TNG348 as a single agent and in combination with PARP inhibitors in a preclinical animal model.
- Method:
 - Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models (e.g.,
 MDA-MB-436) were established in immunocompromised mice.
 - Once tumors reached a specified size, mice were randomized into treatment groups.
 - TNG348 was administered orally (p.o.) at various doses (e.g., 80 mg/kg b.i.d., 100 mg/kg q.d.).[3][8]
 - PARP inhibitors (e.g., olaparib at 50 mg/kg p.o. q.d., niraparib at 30 mg/kg p.o. q.d.) were administered as single agents or in combination with TNG348.[3]
 - Tumor volume and body weight were measured regularly throughout the study.
 - At the end of the study, tumors and plasma were collected for pharmacokinetic and pharmacodynamic analyses.





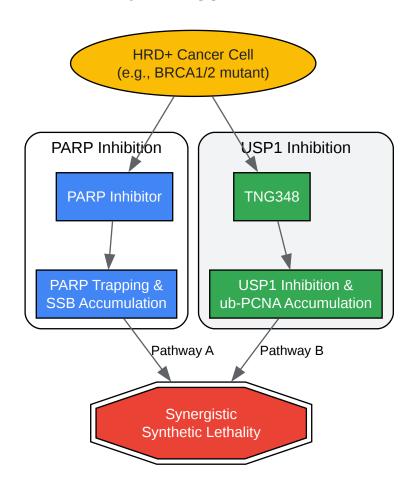
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Caption: Preclinical to clinical workflow for TNG348.



Synergy with PARP Inhibitors

A key finding from the preclinical evaluation of **TNG348** was its strong synergy with PARP inhibitors.[2][4] This synergy was observed in multiple HRD-positive cancer models, including those with BRCA1/2 mutations.[2] Importantly, the combination of **TNG348** and a PARP inhibitor was effective in overcoming acquired resistance to PARP inhibitors in a PDX model.[2] CRISPR-based screens revealed that the synergistic effect is driven by the non-overlapping mechanisms of action of the two drug classes.[2]



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Caption: TNG348 and PARPi induce synthetic lethality via distinct pathways.

Clinical Development and Discontinuation

TNG348 entered a Phase I/II clinical trial (NCT06065059) to evaluate its safety and efficacy in patients with BRCA1/2-mutant and other HRD-positive cancers, both as a single agent and in combination with the PARP inhibitor olaparib.[4][9] However, the development program was



discontinued due to observations of grade 3/4 liver function abnormalities in patients who were on the study for more than eight weeks.[10][11][12] This unexpected liver toxicity led to the termination of the clinical trial.

Conclusion

TNG348 is a well-characterized allosteric inhibitor of USP1 with a clear mechanism of action and compelling preclinical data supporting its potential as a treatment for HRD-positive cancers. The demonstration of strong synergy with PARP inhibitors and its activity in PARPiresistant models highlighted a promising therapeutic strategy. Despite the discontinuation of its clinical development due to liver toxicity, the extensive preclinical research on **TNG348** provides a valuable foundation for the continued exploration of USP1 as a therapeutic target. The data and methodologies detailed in this guide serve as a comprehensive resource for researchers in the field of oncology and drug development.

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